molecular formula C24H45NO5 B12751481 Diethyl palmitoyl aspartate CAS No. 3397-14-6

Diethyl palmitoyl aspartate

Cat. No.: B12751481
CAS No.: 3397-14-6
M. Wt: 427.6 g/mol
InChI Key: HQXMTDSLKXAPTA-NRFANRHFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl palmitoyl aspartate typically involves the esterification of aspartic acid with palmitic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl palmitoyl aspartate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl palmitoyl aspartate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl palmitoyl aspartate involves its interaction with cellular membranes and proteins. The palmitoyl group facilitates its incorporation into lipid bilayers, enhancing membrane fluidity and stability. Additionally, the aspartate moiety can interact with various enzymes and receptors, modulating their activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Diethyl palmitoyl glutamate: Similar structure but with a glutamate backbone.

    Diethyl stearoyl aspartate: Similar structure but with a stearoyl group instead of a palmitoyl group.

    Diethyl palmitoyl alanine: Similar structure but with an alanine backbone

Uniqueness

Diethyl palmitoyl aspartate is unique due to its specific combination of a palmitoyl group and an aspartate backbone, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

3397-14-6

Molecular Formula

C24H45NO5

Molecular Weight

427.6 g/mol

IUPAC Name

diethyl (2S)-2-(hexadecanoylamino)butanedioate

InChI

InChI=1S/C24H45NO5/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)25-21(24(28)30-6-3)20-23(27)29-5-2/h21H,4-20H2,1-3H3,(H,25,26)/t21-/m0/s1

InChI Key

HQXMTDSLKXAPTA-NRFANRHFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)OCC)C(=O)OCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC(=O)OCC)C(=O)OCC

Origin of Product

United States

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